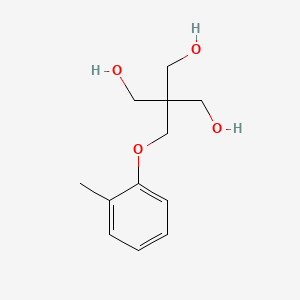
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a hydroxymethyl group and an o-tolyloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- typically involves multi-step organic reactions. One common method is the reaction of 1,3-propanediol with formaldehyde and o-tolyl alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Scientific Research Applications
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The o-tolyloxymethyl group can participate in aromatic interactions, further affecting the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-(hydroxymethyl)-: A simpler derivative with only a hydroxymethyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Contains a methyl group instead of the o-tolyloxymethyl group.
Uniqueness
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is unique due to the presence of the o-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is a compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including antimicrobial activity, cytotoxic effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Registry Number : Not specifically listed in the provided results.
The compound features a hydroxymethyl group and an o-tolyloxymethyl moiety, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of 1,3-Propanediol derivatives has been explored in various studies, focusing primarily on their antimicrobial and cytotoxic properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 1,3-Propanediol derivatives:
- Study 1 : A study evaluated the efficacy of 1,3-Propanediol compounds against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, showcasing a minimum inhibitory concentration (MIC) of around 50 µg/mL for effective strains .
- Study 2 : Another research project investigated the compound's effectiveness against fungal pathogens. The findings suggested that it exhibited antifungal activity against Candida albicans, with an MIC of approximately 25 µg/mL .
Cytotoxic Effects
Research into the cytotoxic properties of this compound has yielded important insights:
- Case Study : In vitro assays conducted on human cancer cell lines revealed that 1,3-Propanediol derivatives could induce apoptosis in breast cancer cells (MCF-7), with IC50 values ranging from 30 to 60 µM depending on the derivative used. The mechanism appears to involve the activation of caspase pathways, suggesting a potential role in cancer therapy.
Detailed Research Findings
The mechanisms underlying the biological activities of 1,3-Propanediol derivatives are still under investigation. Preliminary studies suggest that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
- Cytotoxic Mechanism : Induction of apoptosis appears to be mediated through mitochondrial pathways and caspase activation.
Properties
CAS No. |
64049-37-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-methylphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O4/c1-10-4-2-3-5-11(10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
InChI Key |
DIHMPACCSOVKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















